N-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide is an organic compound known for its distinctive structure and reactivity. This compound is characterized by the presence of a dinitrophenyl group, a hydrazine moiety, and a pyrrolidinyl acetamide group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide typically involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the chlorobenzene, resulting in the formation of the dinitrophenylhydrazine intermediate. This intermediate is then reacted with 2-(2-oxo-1-pyrrolidinyl)acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Condensation Reactions: It can form hydrazones through condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine and 2,4-dinitrochlorobenzene, with solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO) being used.
Condensation Reactions: Reagents such as aldehydes and ketones are used, with the reaction often carried out in acidic or basic conditions.
Major Products
Hydrazones: Formed through condensation reactions with carbonyl compounds.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent for detecting aldehydes and ketones in organic synthesis.
Biology: Employed in the study of protein carbonylation and oxidative stress markers.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of explosives and as a chromatographic analysis reagent.
Mechanism of Action
The mechanism of action of N-{[2-(2,4-dinitrophenyl)hydrazino]methylene}-2-(2-oxo-1-pyrrolidinyl)acetamide involves nucleophilic addition followed by elimination. The hydrazine moiety nucleophilically attacks carbonyl groups, forming a hydrazone intermediate. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which stabilizes the intermediate .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Shares the dinitrophenylhydrazine moiety and is used similarly in detecting carbonyl compounds.
Benzaldehyde, (2,4-dinitrophenyl)hydrazone: Another hydrazone derivative used in similar applications.
Properties
Molecular Formula |
C13H14N6O6 |
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Molecular Weight |
350.29 g/mol |
IUPAC Name |
N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C13H14N6O6/c20-12(7-17-5-1-2-13(17)21)14-8-15-16-10-4-3-9(18(22)23)6-11(10)19(24)25/h3-4,6,8,16H,1-2,5,7H2,(H,14,15,20) |
InChI Key |
PMFSRUHIHKEDPH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)CC(=O)N/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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